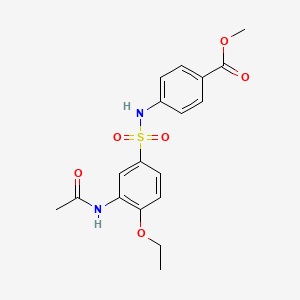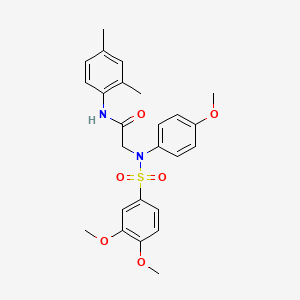
METHYL 4-(3-ACETAMIDO-4-ETHOXYBENZENESULFONAMIDO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes an acetamido group, an ethoxy group, and a benzenesulfonamido group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acetylation: of the amine to form the acetamido group.
Sulfonation: to introduce the sulfonamido group.
Esterification: to form the final benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamido group can lead to the formation of sulfonamides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonamides.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of methyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamido group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the acetamido and ethoxy groups may contribute to its binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Comparison: Methyl 4-(3-acetamido-4-ethoxybenzenesulfonamido)benzoate is unique due to its complex structure, which includes additional functional groups that may enhance its biological activity and specificity. Unlike simpler sulfonamides, this compound may offer improved pharmacokinetic properties and reduced resistance development.
Propiedades
IUPAC Name |
methyl 4-[(3-acetamido-4-ethoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-4-26-17-10-9-15(11-16(17)19-12(2)21)27(23,24)20-14-7-5-13(6-8-14)18(22)25-3/h5-11,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBJWOVDFJHHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706458.png)
![3-(4-fluorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706463.png)

![Ethyl 2-[4-[(5-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B7706478.png)


![Ethyl 4'-amino-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B7706497.png)
![1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-2-methylpiperidine](/img/structure/B7706499.png)
![3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7706501.png)
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide](/img/structure/B7706509.png)

![2-(azepan-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxoacetamide](/img/structure/B7706534.png)

![Methyl [2-methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetate](/img/structure/B7706545.png)
